molecular formula C10H11NO B2660828 6-Methyl-2,3-dihydro-1H-inden-1-one oxime CAS No. 90921-43-0

6-Methyl-2,3-dihydro-1H-inden-1-one oxime

Cat. No.: B2660828
CAS No.: 90921-43-0
M. Wt: 161.204
InChI Key: XJCLZLHMLPUOAD-UHFFFAOYSA-N
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Description

6-Methyl-2,3-dihydro-1H-inden-1-one oxime is an organic compound with the molecular formula C10H11NO. It is a derivative of 2,3-dihydro-1H-inden-1-one, where the oxime functional group is attached to the carbonyl carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime typically involves the reaction of 6-Methyl-2,3-dihydro-1H-inden-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

6-Methyl-2,3-dihydro-1H-inden-1-one+NH2OHHCl6-Methyl-2,3-dihydro-1H-inden-1-one oxime+HCl\text{6-Methyl-2,3-dihydro-1H-inden-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 6-Methyl-2,3-dihydro-1H-inden-1-one+NH2​OH⋅HCl→6-Methyl-2,3-dihydro-1H-inden-1-one oxime+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-dihydro-1H-inden-1-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.

Major Products Formed

Scientific Research Applications

6-Methyl-2,3-dihydro-1H-inden-1-one oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydro-1H-inden-1-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor interactions .

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar structure but with a hydroxyl group instead of an oxime group.

    6-Bromo-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of a methyl group.

    2,3-Dihydro-1H-inden-1-one: The parent compound without any substituents.

Uniqueness

6-Methyl-2,3-dihydro-1H-inden-1-one oxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(NE)-N-(6-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-3-8-4-5-10(11-12)9(8)6-7/h2-3,6,12H,4-5H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCLZLHMLPUOAD-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=NO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CC/C2=N\O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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